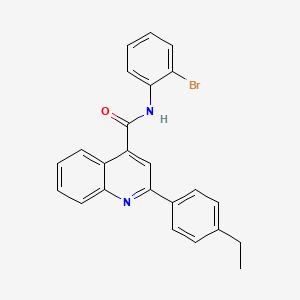

![molecular formula C18H20FN3O3S B4615080 methyl 3-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4615080.png)

methyl 3-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate

Übersicht

Beschreibung

Methyl 3-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate is a compound involved in various research contexts, particularly in studying cerebral vasodilators and understanding their metabolic fate and synthesis pathways. It's part of a broader category of benzylpiperazine derivatives, often synthesized to explore their potential biological activities and physicochemical properties.

Synthesis Analysis

The synthesis of related compounds, like 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, involves multiple steps, including reactions with ter-butyllithium followed by carboxylation with carbon dioxide and condensation with bis(4-fluorophenyl)methyl-piperazine (O. Satomi, T. Kawashima, N. Awata, 1988). These processes highlight the complex synthesis pathways involved in creating such compounds, often requiring careful control of reaction conditions and intermediates.

Molecular Structure Analysis

The molecular structure and conformation are crucial for understanding the chemical behavior of methyl 3-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. Studies on closely related compounds show that slight variations in substituents can significantly affect molecular conformation and intermolecular interactions, such as hydrogen bonding patterns and crystal packing (Ninganayaka Mahesha et al., 2019).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, influencing their biological activity and pharmacokinetic properties. For example, the metabolic pathways of similar compounds in rats involve O-demethylation, N-dealkylation, and hydroxylation, affecting their solubility, distribution, and elimination (T. Kawashima, O. Satomi, N. Awata, 1991).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular structure. Single crystal X-ray diffraction studies provide detailed insights into the arrangement and geometry of the compound's molecules, essential for predicting its reactivity and stability (A. Ramazani et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming derivatives, and interaction with biological molecules, are key areas of research. The synthesis and characterization of derivatives aim to enhance selectivity, potency, or reduce toxicity, providing insights into the compound's potential applications and mechanisms of action (E. Boros et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Labeling

The chemical compound has been involved in the synthesis and labeling of various molecules for research purposes, including cerebral vasodilators and serotonin receptor agonists. For instance, the synthesis of carbon-14 labeled compounds to investigate metabolic fate and the development of novel labeling methods for receptor imaging with positron emission tomography (PET) highlight its utility in understanding drug distribution and metabolism within the body (Satomi, Kawashima, & Awata, 1988; Lu et al., 2005).

Pharmacology and Bioactivity

The compound has also been a key element in the preclinical pharmacology of substances like AZD2327, a highly selective agonist of the δ-opioid receptor, demonstrating potential anxiolytic and antidepressant activities. This application underscores its significance in developing new therapeutic agents for psychiatric disorders (Hudzik et al., 2011).

Antimicrobial and Antiviral Activities

Furthermore, derivatives synthesized from this chemical framework have shown promise in antimicrobial and antiviral testing, highlighting its potential in combating infectious diseases. Novel thioureas derived from 4-aminobenzohydrazide hydrazones have been evaluated for their antiviral, antitubercular, and anticancer activities, showcasing the broad spectrum of its applications in medicinal chemistry (Çıkla, 2010).

Advanced Material Synthesis

The compound's applications extend into materials science, where its derivatives have been explored for creating ordered polymers through direct polycondensation. This approach demonstrates its potential in designing new materials with specific structural and functional properties (Yu, Seino, & Ueda, 1999).

Eigenschaften

IUPAC Name |

methyl 3-[[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3S/c1-25-17(23)16-15(5-10-26-16)20-18(24)22-8-6-21(7-9-22)12-13-3-2-4-14(19)11-13/h2-5,10-11H,6-9,12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMYYDDSXLVRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4615006.png)

![2-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4615011.png)

![3-(2-ethoxyphenyl)-5-[(5-ethyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4615029.png)

![1-(4-tert-butylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4615039.png)

![6-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4615045.png)

![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4615048.png)

![ethyl 4-({[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B4615050.png)

![4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4615070.png)

![2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole](/img/structure/B4615076.png)

![ethyl 4-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4615086.png)

![1-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615094.png)